17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol 17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol
Brand Name: Vulcanchem
CAS No.: 116297-31-5
VCID: VC13654685
InChI: InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3
SMILES: CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol

CAS No.: 116297-31-5

Cat. No.: VC13654685

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol - 116297-31-5

Specification

CAS No. 116297-31-5
Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name 17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol
Standard InChI InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3
Standard InChI Key JEKMKNDURXDJAD-UHFFFAOYSA-N
SMILES CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Canonical SMILES CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Melting Point 143 - 143.5 °C

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number116297-31-5
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.4 g/mol
Melting Point143 – 143.5 °C
SMILESCC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3
Canonical SMILESCC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Synthesis and Stereochemical Considerations

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous diterpenes like cafestol and kahweol are typically isolated from natural sources such as Coffea arabica beans . The structural complexity of pentacyclic diterpenes often necessitates multi-step synthetic strategies involving cyclization, oxidation, and stereoselective functionalization. For example, kahweol derivatives are synthesized via epoxidation of furan rings or enzymatic hydroxylation . The presence of a hydroxymethyl group at the 17-position in this compound suggests potential biosynthetic modifications similar to those observed in cafestol-type molecules .

Stereochemical Analysis

The compound’s stereochemistry is inferred from its InChI string (InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3), which specifies atomic connectivity but leaves absolute configuration unconfirmed. Comparative studies on kahweol highlight the importance of stereocenters in modulating biological activity; for instance, the (3bS,5aS,7R,8R,10aR,10bS) configuration in kahweol enhances its anti-inflammatory effects .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound exhibits a sharp melting point of 143 – 143.5 °C, indicative of high crystallinity. Its solubility profile remains uncharacterized, but the presence of polar hydroxyl groups suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). Lipophilic regions from the pentacyclic framework may enable membrane permeability, a trait shared with bioactive diterpenes .

Spectroscopic Signatures

While experimental spectra (e.g., NMR, IR) are unavailable, computational tools predict key features:

  • ¹H NMR: Signals for olefinic protons (δ 5.5–6.5 ppm), methyl groups (δ 0.8–1.5 ppm), and hydroxyls (δ 1.5–3.0 ppm, broad).

  • ¹³C NMR: Peaks corresponding to carbonyl carbons (if oxidized), aromatic carbons, and oxygen-bearing carbons.

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